molecular formula C12H15FN2 B13173744 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile

2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile

Katalognummer: B13173744
Molekulargewicht: 206.26 g/mol
InChI-Schlüssel: RXJLDKHFLKFRLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is a chemical compound with the molecular formula C₁₂H₁₅FN₂. It is used primarily in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a fluorine atom and a benzonitrile group, making it a valuable building block in various synthetic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile typically involves the reaction of 2-fluorobenzonitrile with an appropriate amine, such as 3-methylbutan-2-amine. The reaction is usually carried out under controlled conditions, often in the presence of a catalyst or under reflux .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The fluorine atom and benzonitrile group play crucial roles in its binding affinity and reactivity. The compound can modulate various biological pathways, depending on its specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a bulky amine group makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Eigenschaften

Molekularformel

C12H15FN2

Molekulargewicht

206.26 g/mol

IUPAC-Name

2-fluoro-6-(3-methylbutan-2-ylamino)benzonitrile

InChI

InChI=1S/C12H15FN2/c1-8(2)9(3)15-12-6-4-5-11(13)10(12)7-14/h4-6,8-9,15H,1-3H3

InChI-Schlüssel

RXJLDKHFLKFRLL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C)NC1=C(C(=CC=C1)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.